
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted at positions 2 and 4, as well as an ethylbenzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The compound’s primary targets are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Cyclin-A2 is a protein required for the control of the cell cycle at the G1/S (start) and the G2/M (mitosis) transitions .
Mode of Action
It is known to interact with its targets, cdk2 and cyclin-a2 . The interaction with these targets could lead to changes in cell cycle regulation, potentially inhibiting cell proliferation .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its interaction with CDK2 and Cyclin-A2 . These proteins play a crucial role in controlling the progression of cells through the cell cycle . Any changes in their activity could have downstream effects on cell proliferation and growth .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, which is a critical factor in its efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on cell cycle regulation . By interacting with CDK2 and Cyclin-A2, the compound could potentially inhibit cell proliferation . This could have implications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylthiazole with an appropriate ethylating agent, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of dyes, fungicides, and chemical reaction accelerators.
Comparison with Similar Compounds
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole structure.
What sets this compound apart is its unique combination of the thiazole ring with the ethylbenzenesulfonamide group, which may confer distinct biological activities and chemical properties .
Biological Activity
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a sulfonamide group, which are known to contribute to various biological activities. Its chemical structure can be represented as follows:
Structural Formula
- Thiazole moiety : Imparts biological activity related to antimicrobial and anticancer properties.
- Sulfonamide group : Known for its role in enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, leading to various therapeutic effects.
- Antimicrobial Activity : The thiazole ring enhances the compound's ability to disrupt microbial cell functions.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of mitotic processes.
In Vitro Studies
Research has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15.5 | Induction of apoptosis |
HeLa (Cervical) | 12.3 | Inhibition of tubulin polymerization |
MCF7 (Breast) | 20.1 | Disruption of cellular signaling pathways |
These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against A549 and HeLa cell lines. The study found that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of exposure. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for mitosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-4-13-5-7-14(8-6-13)21(18,19)16-10-9-15-11(2)17-12(3)20-15/h5-8,16H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAEAYYOWJIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.